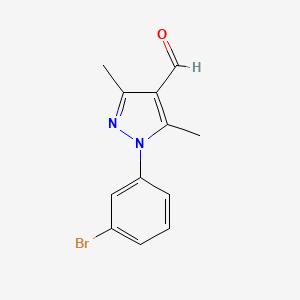
1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H11BrN2O
- Molecular Weight : 279.13 g/mol
- CAS Number : 294877-38-6
- Structure : The compound features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromoacetophenone with hydrazine derivatives followed by oxidation steps. Various synthetic routes have been explored to optimize yield and purity, ensuring that the compound is suitable for biological evaluation.
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects at micromolar concentrations .
- Microtubule Destabilization : Some studies suggest that pyrazole derivatives can act as microtubule-destabilizing agents, which is a mechanism linked to their anticancer properties. This destabilization leads to apoptosis in cancer cells .
- Anti-inflammatory and Antimicrobial Properties : Pyrazole compounds have also been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammation pathways. Additionally, they show antimicrobial activity against various pathogens .
Case Study 1: Anticancer Activity
A notable study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 μM, certain compounds induced morphological changes characteristic of apoptosis and enhanced caspase-3 activity significantly at higher concentrations (10 μM) .
Case Study 2: Anti-inflammatory Effects
In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results showed that some compounds exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential use in treating inflammatory conditions .
Data Table: Biological Activities of Related Pyrazole Compounds
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Through activation of apoptotic pathways via caspase activation.
- Microtubule Disruption : Leading to cell cycle arrest and subsequent apoptosis.
Properties
IUPAC Name |
1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVARZDMFKJMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















